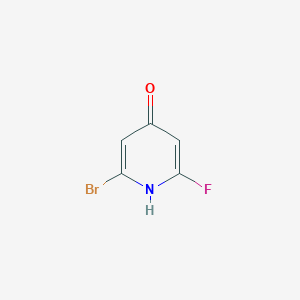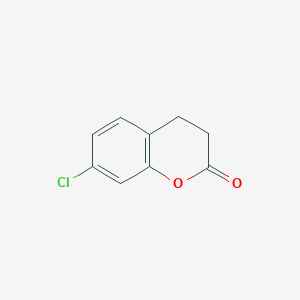
7-Chlorochroman-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorochroman-2-one is a heterocyclic compound that belongs to the chromanone family It is characterized by a chroman-2-one core structure with a chlorine atom substituted at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorochroman-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-chloro-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base can yield this compound. Another method involves the use of visible-light photoredox catalysis, where the reaction of coumarin-3-carboxylic acids with N-(acyloxy)phthalimide under visible light leads to the formation of chroman-2-one derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chlorochroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-2-one derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted chroman-2-one derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Due to its biological activities, 7-Chlorochroman-2-one is being explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers and antioxidants.
Mechanism of Action
The mechanism of action of 7-Chlorochroman-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target. In antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential enzymes .
Comparison with Similar Compounds
Chroman-4-one: Similar in structure but lacks the chlorine substitution at the 7th position.
Chroman-2-one: The parent compound without any substitutions.
7-Methoxychroman-2-one: Similar structure with a methoxy group instead of chlorine at the 7th position.
Uniqueness: 7-Chlorochroman-2-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This substitution can enhance its potency and selectivity in various applications .
Properties
Molecular Formula |
C9H7ClO2 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
7-chloro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H7ClO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5H,2,4H2 |
InChI Key |
YFERPPYKQJUHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)
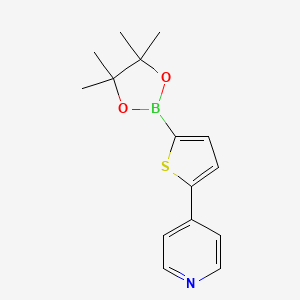
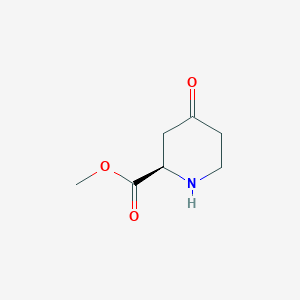

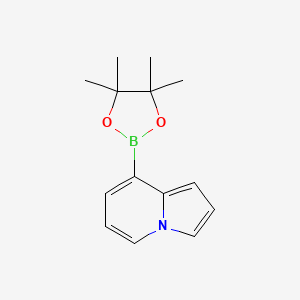

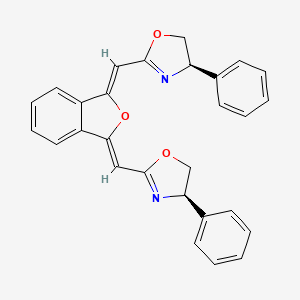
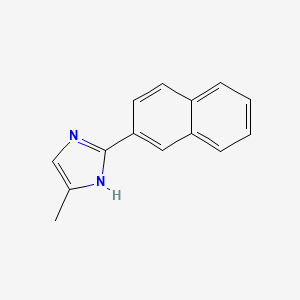
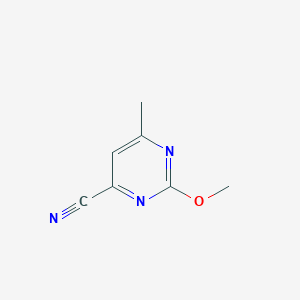

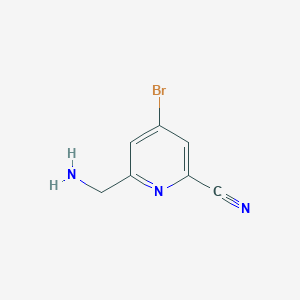
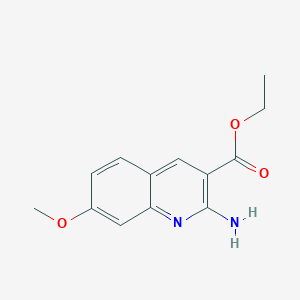
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13671292.png)
